molecular formula C9H9NO B1402989 3-Cyclopropylisonicotinaldehyde CAS No. 1063960-86-0

3-Cyclopropylisonicotinaldehyde

Cat. No. B1402989
M. Wt: 147.17 g/mol
InChI Key: KDYLTSWNWYBRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropylisonicotinaldehyde (3-CPA) is an isonicotinic acid derivative that is widely used in scientific research. It has been used in a variety of applications, including drug discovery and development, biochemistry, and physiology. 3-CPA is an attractive molecule due to its ability to form stable complexes with metal ions, its low toxicity, and its ability to act as an electron donor or acceptor. 3-CPA has been used in a variety of biochemical and physiological studies, and its use is increasing due to its versatility and potential applications.

Scientific Research Applications

  • Organocatalytic Applications of Cyclopropene-Based Compounds

    • Application: Cyclopropene-based compounds have been found serving as valuable synthons for the construction of carbocycles, heterocycles and other useful organic compounds .
    • Method: Many synthetic protocols have been developed using cyclopropene-based compounds as organocatalysts .
    • Results: Recent developments in the catalytic applications of cyclopropene-based small molecules in different areas of organocatalysis such as phase-transfer catalysis (PTC), Brønsted base catalysis, hydrogen-bond donor catalysis, nucleophilic carbene catalysis, and electrophotocatalysis have been highlighted .
  • Production and Synthesis of Alkenes

    • Application: Alkenes, which have carbon-carbon double bonds, are chemicals and energy sources that play an important role in human life, including economics and the environment .
    • Method: This book examines the production and synthesis of alkenes, olefins, and polyolefins, as well as environmental issues faced during industrial production of these hydrocarbons .
    • Results: It also discusses eco-friendly and green separation techniques .
  • Catalytic Applications of Cyclopropene-Based Compounds

    • Application: Cyclopropene-based compounds have been found to serve as catalysts for organic transformations .
    • Method: Many synthetic protocols have been developed using cyclopropene-based compounds as organocatalysts .
    • Results: Recent developments in the catalytic applications of cyclopropene-based small molecules in different areas of organocatalysis such as phase-transfer catalysis (PTC), Brønsted base catalysis, hydrogen-bond donor catalysis, nucleophilic carbene catalysis, and electrophotocatalysis have been highlighted .
  • Bulk Custom Synthesis

    • Application: “3-Cyclopropylisonicotinaldehyde” could potentially be used in bulk custom synthesis .
    • Method: The specific methods would depend on the desired end product and the specific reactions involved .
    • Results: The results would vary based on the specific synthesis process and the desired end product .
  • (4+3) Cycloaddition Strategies in Synthesis

    • Application: (4+3) Cycloadditions have been widely applied in synthesis .
    • Method: This involves the addition of a four-atom component to a three-atom component .
    • Results: These strategies have been used in the synthesis of natural products .
  • Catalytic Applications of Cyclopropene-Based Compounds

    • Application: Cyclopropene-based compounds have been found to serve as catalysts for organic transformations .
    • Method: Many synthetic protocols have been developed using cyclopropene-based compounds as organocatalysts .
    • Results: Recent developments in the catalytic applications of cyclopropene-based small molecules in different areas of organocatalysis such as phase-transfer catalysis (PTC), Brønsted base catalysis, hydrogen-bond donor catalysis, nucleophilic carbene catalysis, and electrophotocatalysis have been highlighted .
  • Bulk Custom Synthesis

    • Application: “3-Cyclopropylisonicotinaldehyde” could potentially be used in bulk custom synthesis .
    • Method: The specific methods would depend on the desired end product and the specific reactions involved .
    • Results: The results would vary based on the specific synthesis process and the desired end product .
  • (4+3) Cycloaddition Strategies in Synthesis

    • Application: (4+3) Cycloadditions have been widely applied in synthesis .
    • Method: This involves the addition of a four-atom component to a three-atom component .
    • Results: These strategies have been used in the synthesis of natural products .

Safety And Hazards

Safety data for 3-Cyclopropylisonicotinaldehyde suggests that it should be handled in a well-ventilated place, with suitable protective clothing to avoid contact with skin and eyes . It’s also important to avoid the formation of dust and aerosols, and to use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Future Directions

While specific future directions for 3-Cyclopropylisonicotinaldehyde are not explicitly mentioned in the available literature, the field of synthetic chemistry continues to evolve, with ongoing research into new synthetic strategies, environmental sustainability, and the development of novel compounds . These advancements could potentially impact the future use and development of compounds like 3-Cyclopropylisonicotinaldehyde.

properties

IUPAC Name

3-cyclopropylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-8-3-4-10-5-9(8)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYLTSWNWYBRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744797
Record name 3-Cyclopropylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylisonicotinaldehyde

CAS RN

1063960-86-0
Record name 3-Cyclopropylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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